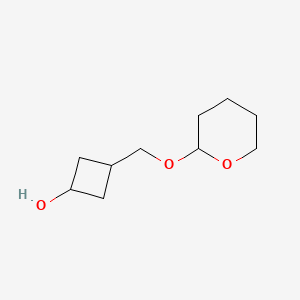
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is a compound that features a cyclobutane ring substituted with a tetrahydropyran-2-yloxymethyl group and a hydroxyl group This compound is of interest due to its unique structural properties, which combine the strained four-membered cyclobutane ring with the more flexible tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of the tetrahydropyran-2-yloxymethyl group. One common approach is the [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the tetrahydropyran-2-yloxymethyl group.
Cycloaddition Reaction: The cyclobutane ring can be synthesized via a [2+2] cycloaddition reaction between an alkene and a suitable partner, such as a ketene or an alkyne, under high-pressure conditions.
Functionalization: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, hydrogenation catalysts
Substitution: TsCl, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
科学的研究の応用
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol has several applications in scientific research:
作用機序
The mechanism of action of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol depends on its specific application and the target moleculeThe cyclobutane ring provides rigidity, while the tetrahydropyran ring offers flexibility, allowing the compound to fit into various binding sites .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A six-membered oxygen-containing ring that is a common motif in natural products and synthetic compounds.
Cyclobutanol: A four-membered ring with a hydroxyl group, known for its strained ring structure and reactivity.
Cyclobutane: A simple four-membered ring hydrocarbon that serves as a building block for more complex molecules.
Uniqueness
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is unique due to the combination of the strained cyclobutane ring and the flexible tetrahydropyran ring. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold for the development of bioactive molecules and advanced materials .
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-(oxan-2-yloxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H18O3/c11-9-5-8(6-9)7-13-10-3-1-2-4-12-10/h8-11H,1-7H2 |
InChIキー |
KICOICHXIIHCIT-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


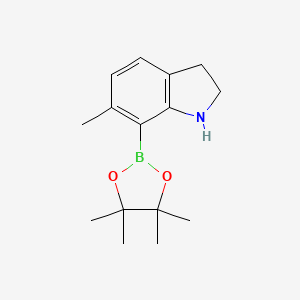
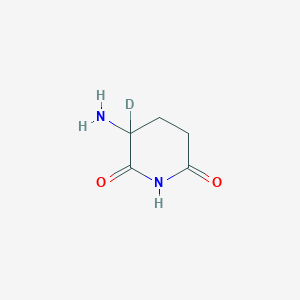

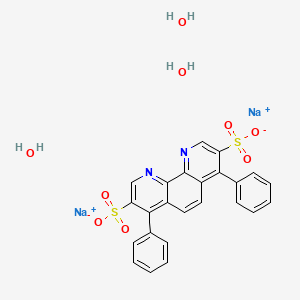
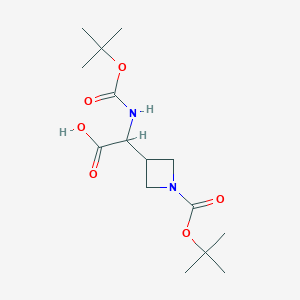
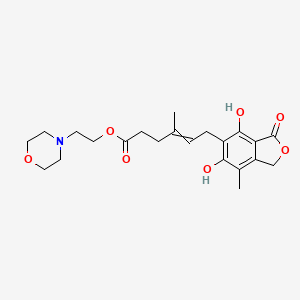
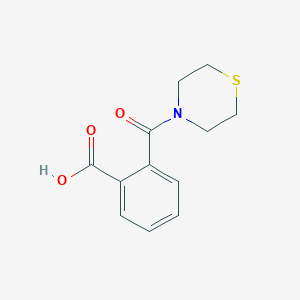
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
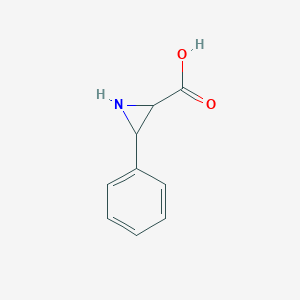
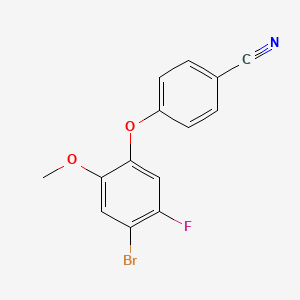
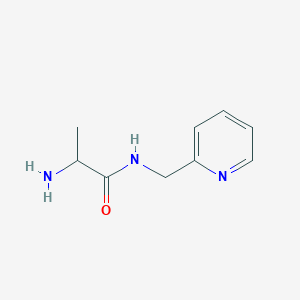
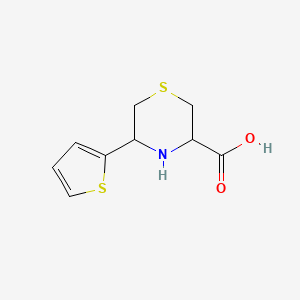

![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
